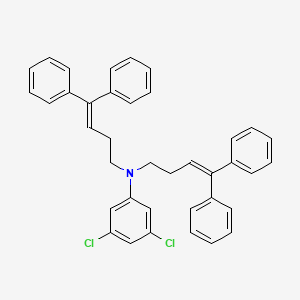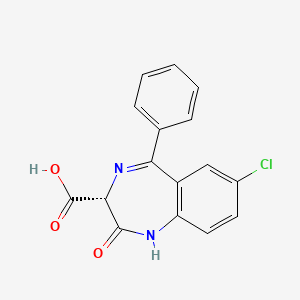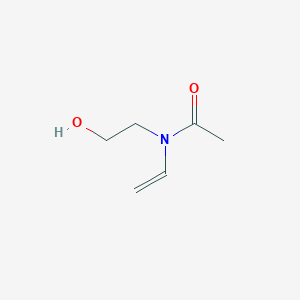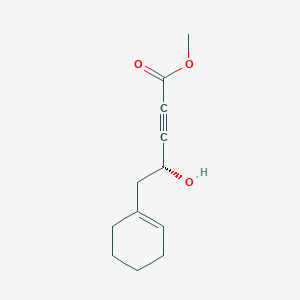![molecular formula C18H22Cl2N2O B12574232 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol CAS No. 627523-03-9](/img/structure/B12574232.png)
4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol is a chemical compound with a complex structure characterized by the presence of a phenol group and multiple ethylamino groups attached to a dichlorophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere to produce 3,4-dichlorophenethylamine . This intermediate is then subjected to further reactions involving ethylamino groups to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorophenethylamine: A related compound with similar structural features but fewer ethylamino groups.
2,4-Dichlorophenethylamine: Another related compound with a similar dichlorophenyl moiety but different substitution patterns.
Uniqueness
4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol is unique due to its multiple ethylamino groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
627523-03-9 |
|---|---|
Formule moléculaire |
C18H22Cl2N2O |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
4-[2-[2-[2-(2,4-dichlorophenyl)ethylamino]ethylamino]ethyl]phenol |
InChI |
InChI=1S/C18H22Cl2N2O/c19-16-4-3-15(18(20)13-16)8-10-22-12-11-21-9-7-14-1-5-17(23)6-2-14/h1-6,13,21-23H,7-12H2 |
Clé InChI |
ZCFPXAUIAQVDIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNCCNCCC2=C(C=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)



![4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12574182.png)
![1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro-](/img/structure/B12574187.png)


![tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate](/img/structure/B12574199.png)
![(2S)-2-[(4-fluorophenyl)methyl]piperazine](/img/structure/B12574212.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]-](/img/structure/B12574219.png)
![Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-](/img/structure/B12574225.png)
